molecular formula C7H6ClNO3 B3030885 5-Chloro-4-methyl-2-nitrophenol CAS No. 100278-74-8

5-Chloro-4-methyl-2-nitrophenol

Cat. No. B3030885
CAS RN: 100278-74-8
M. Wt: 187.58 g/mol
InChI Key: SETJTGJUNMPFCU-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-nitrophenol is a chemical compound that is part of a broader class of nitrophenols, which are known for their various industrial and pharmaceutical applications. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related nitrophenol derivatives, which can be extrapolated to understand the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of nitrophenol derivatives often involves direct nitration reactions or condensation reactions with other chemical species. For instance, the synthesis of 4,5-dimethyl-2-nitrophenol was achieved through direct nitration, with a yield of 30.3% . Similarly, the synthesis of a Schiff base compound was reported through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . These methods suggest that the synthesis of this compound could also be performed through similar nitration or condensation reactions.

Molecular Structure Analysis

X-ray diffraction (XRD) and various spectroscopic techniques such as IR, MS, and NMR are commonly used to elucidate the molecular structure of nitrophenol derivatives. For example, the structure of a Schiff base compound was determined to be monoclinic based on XRD analysis . The crystal structure of 4,5-dimethyl-2-nitrophenol was also characterized, confirming the nitro-position . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions, including biotransformation by bacterial strains. For instance, Bacillus sp. strain MW-1 was found to decolorize and detoxify 4-chloro-2-nitrophenol, transforming it into 5-chloro-2-methylbenzoxazole . This indicates that this compound could potentially undergo similar biotransformation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives can be influenced by their substituents. The rate coefficients for the gas-phase reactions of chlorine atoms with various nitrophenol isomers have been determined, which are important for understanding their reactivity in the atmosphere . The optical properties of nitrophenol derivatives, such as absorption and fluorescence, can also be studied using UV-Vis spectroscopy . These properties are crucial for applications in materials science and environmental chemistry.

Safety and Hazards

5-Chloro-4-methyl-2-nitrophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

5-chloro-4-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETJTGJUNMPFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543861
Record name 5-Chloro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100278-74-8
Record name 5-Chloro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

245.0 g of 3A was mixed with 1.6 liters of glacial acetic acid, and the resulting solution was stirred at 8°-10° C. while 109.6 g of 90% aqueous nitric acid was added (two hours). The mixture was stirred at 10°-15° C. for five hours, poured over ice water and extracted with ether/hexane. The extract was washed with water, dried and stripped to dryness. The residue was stirred with 3 liters of hexane and the hexane solution was filtered through silica gel. The filtrate was held at -20° C. for 16 hours, filtered, and the filtrate was concentrated to one liter, charcoaled, then held at -30° to -35° C. for two hours and filtered. The solid products were combined to give 3-chloro-4-methyl-6-nitrophenol (3B).
Name
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

247 g of 90% aqueous nitric acid was added drop-by-drop (over 2.5 hours) to a stirred mixture of 503.5 g of 4A and 2 liters of glacial acetic acid, at 5°-10° C. The resulting mixture was stirred at 10°-15° C. for 2 hours, and poured over 5 liters of ice water. The resulting mixture was stirred for 18 hours at room temperature, then extracted with a 2:3 v:v mixture of ether and hexane. The extract was washed with cold water, dried, and the solvents were evaporated. The residue was dissolved in 2 liters of ether, the solution was cooled to -60° C., held at that temperature for 30 minutes and filtered. The collected solid was washed with a cold (-60° C.) 1:1 v:v mixture of ether and hexane and air-dried to give 3-chloro-4-methyl-6-nitrophenol (4B), as a yellow solid, m.p.: 70°-71° C.
Quantity
247 g
Type
reactant
Reaction Step One
Name
Quantity
503.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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